molecular formula C10H19N3 B1527984 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine CAS No. 1504703-95-0

1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No. B1527984
M. Wt: 181.28 g/mol
InChI Key: OPMRCGVJKANYKH-UHFFFAOYSA-N
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Description

1-Butyl-5-(propan-2-yl)-1H-pyrazol-4-amine, also known as BPP or 1-Butyl-5-propylpyrazol-4-amine, is a chemical compound that has a variety of scientific applications. It is an organic compound, which means it is composed of carbon and hydrogen atoms, and is a member of the pyrazole family of compounds. BPP is an important intermediate in the synthesis of a variety of compounds and has been used in the synthesis of drugs, pesticides, and other compounds.

Scientific Research Applications

Reactivity and Synthesis

  • The study on fused derivatives of 1,2,4-triazines, closely related to pyrazoles, highlights their reactivity and potential in synthesizing biologically active compounds. These derivatives demonstrate versatile pharmacologic actions, with specific studies focusing on acylation reactions and the formation of amides, suggesting a broad utility in medicinal chemistry (Mironovich & Shcherbinin, 2014).

Green Chemistry and Domino Reactions

  • Research into L-proline-catalyzed, on-water, multicomponent domino reactions for synthesizing densely functionalized pyrazoles underscores the importance of green chemistry principles. Such reactions emphasize the efficiency and environmental friendliness of synthesizing complex molecules from simple, acyclic starting materials, indicating the relevance of pyrazole derivatives in sustainable chemical synthesis (Prasanna, Perumal, & Menéndez, 2013).

Materials Science and Polymer Modification

  • The modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including pyrazole derivatives, showcases the application of these compounds in materials science. The resulting amine-treated polymers exhibit enhanced swelling properties and thermal stability, indicating potential uses in developing materials with specific desired properties (Aly & El-Mohdy, 2015).

Pharmacological Research

  • The synthesis of a new series of pyrazoles as angiotensin II antagonists for treating hypertension illustrates the pharmacological relevance of pyrazole derivatives. These compounds were evaluated for their in vitro and in vivo activity, showing significant potential as antihypertensive agents (Almansa et al., 1997).

Advanced Synthesis Techniques

  • A microwave-assisted approach for synthesizing functionalized pyrazolo[1,5-a]pyrimidines demonstrates the utility of pyrazole derivatives as intermediates in creating new heteroaromatic systems. This method highlights the role of advanced synthesis techniques in efficiently generating complex molecules, which could be pivotal in drug discovery and development (Castillo et al., 2016).

properties

IUPAC Name

1-butyl-5-propan-2-ylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-4-5-6-13-10(8(2)3)9(11)7-12-13/h7-8H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMRCGVJKANYKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C=N1)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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